1-Chloro-6-methylisoquinoline-3-carboxylic acid
Description
Historical Context of Isoquinoline Derivatives in Organic Chemistry
Isoquinoline derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of acid sulfate. This discovery laid the groundwork for synthesizing diverse derivatives, including those with functional groups like chloro and methyl substituents. Early synthetic methods, such as the Pomeranz–Fritsch reaction (1893), enabled the preparation of unsubstituted isoquinoline from benzaldehyde and aminoacetaldehyde diethyl acetal under acidic conditions. These advances were critical for developing pharmacologically active alkaloids like papaverine, synthesized via the Bischler–Napieralski reaction.
The evolution of isoquinoline chemistry accelerated with the recognition of its structural versatility. By the mid-20th century, researchers began exploring substituent effects on reactivity and biological activity. For instance, the introduction of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methyl) at specific positions became a strategic focus for modulating physicochemical properties.
Structural Significance of Chloro and Methyl Substituents in Heterocyclic Systems
The interplay between chloro and methyl substituents in heterocyclic systems like isoquinoline governs both synthetic accessibility and functional behavior. Chlorine, when positioned ortho or para to the nitrogen in electron-deficient aromatic rings, activates the compound toward nucleophilic aromatic substitution (SNAr) by stabilizing Meisenheimer intermediates. For example, 2-chloropyridine exhibits 230 million-fold greater reactivity than chlorobenzene in methoxide-mediated substitutions. This activation is critical for constructing complex molecules through cross-coupling reactions, as demonstrated in palladium-catalyzed transformations.
Methyl groups, conversely, introduce steric and electronic effects. At the α-position of aliphatic heterocycles or ortho to rotatable aromatic groups, methyl substituents enhance metabolic stability and binding affinity—a phenomenon termed the "magic methyl" effect. In isoquinoline systems, methylation at the 6-position (as in 6-methylisoquinoline) increases lipophilicity and modulates pKa values, as evidenced by its predicted pKa of 5.85. These modifications are synthetically achieved through methods like the Schlittler-Müller modification, which employs glyoxal acetals and benzylamines.
Table 1: Comparative Properties of Isoquinoline Derivatives
The carboxylic acid group at the 3-position further diversifies reactivity, enabling conjugation or salt formation. For instance, isoquinoline-3-carboxylic acid derivatives exhibit solubility profiles amenable to pharmaceutical formulation (e.g., 20 mg/ml in DMSO). In this compound, the combined effects of chloro (electron-withdrawing), methyl (electron-donating), and carboxylic acid (ionizable) groups create a multifunctional scaffold for further derivatization.
Synthetic routes to such compounds often involve sequential functionalization. A reported method for 6-methylisoquinoline involves refluxing p-tolualdehyde with aminoacetaldehyde dimethyl acetal, followed by cyclization using titanium(IV) chloride. Chlorination at the 1-position can subsequently be achieved via electrophilic substitution under controlled conditions, leveraging the activating effect of the adjacent nitrogen.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-chloro-6-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(4-6)5-9(11(14)15)13-10(8)12/h2-5H,1H3,(H,14,15) |
InChI Key |
SJPAVDMJJOMPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves chlorination of isoquinoline precursors, particularly at the 1-position, followed by methylation and oxidation to introduce the carboxylic acid group at the 3-position.
Key Reaction:
- Chlorination of isoquinoline derivatives using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
- Methylation at the 6-position via electrophilic substitution or alkylation.
- Oxidation of the methyl group at C-6 to a carboxylic acid.
Representative Data:
Notes:
- The chlorination step is critical for activating the isoquinoline ring for subsequent substitutions.
- The oxidation step often employs potassium permanganate, which provides high yields of the carboxylic acid.
Oxidative Functionalization of 1-Methylisoquinoline Derivatives
Method Overview:
Starting from 1-methylisoquinoline or its derivatives, oxidation at the methyl group at C-6 converts it into a carboxylic acid.
Key Reaction:
- Oxidation using sodium periodate (NaIO₄) or potassium permanganate (KMnO₄).
- The process involves initial methyl substitution, followed by oxidative cleavage.
Research Data:
| Starting Material | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Methylisoquinoline | Sodium periodate | Reflux at 80°C | 76% | |
| 1-Methylisoquinoline | Potassium permanganate | Reflux at 60-80°C | 76% |
Notes:
- Sodium periodate offers a cleaner oxidation pathway with fewer side reactions.
- The process is efficient, providing high yields of the desired carboxylic acid.
Multi-step Synthesis via Intermediate Derivatives
Method Overview:
This involves synthesizing intermediate compounds such as 4-methyl-2H-isoquinolin-1-one, followed by chlorination and oxidation.
Synthetic Route:
Data Summary:
Notes:
- This multi-step route provides a controlled pathway to the target compound.
- The oxidation step is crucial for converting methyl groups into carboxylic acids.
Alternative Approaches and Optimization
Solvent and Reaction Conditions:
- Solvent screening indicates methyl ethyl ketone (MEK), acetonitrile, and trifluoroethanol as effective media for S_NAr reactions involving chlorinated isoquinolines.
- Reflux conditions (60-90°C) are standard for oxidation and chlorination steps.
- Use of excess oxidants (NaIO₄ or KMnO₄) enhances yields and reaction completeness.
Summary Data Table:
Chemical Reactions Analysis
1-Chloro-6-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur under basic conditions.
Scientific Research Applications
1-Chloro-6-methylisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is likely that the compound affects various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-chloro-6-methylisoquinoline-3-carboxylic acid with structurally related heterocyclic carboxylic acids from the provided evidence:
Structural and Functional Analysis
Core Heterocycle Differences: Isoquinoline vs. Pyrimidine and Indole: The pyrimidine derivative () lacks aromaticity in one ring, reducing conjugation effects, while the indole derivative () introduces a fused benzene ring, enhancing lipophilicity .
Substituent Effects: The methyl group in the target compound may increase steric hindrance compared to the phenyl group in the indole derivative, impacting interactions with enzyme active sites . The chlorine position (e.g., position 1 in isoquinoline vs. position 6 in quinoline) influences reactivity in nucleophilic substitution reactions .
Carboxylic Acid Placement: The carboxylic acid at position 3 in isoquinoline, quinoline, and indole derivatives contrasts with its placement at position 4 in the pyrimidine analog, affecting hydrogen-bonding capabilities and metal coordination .
Biological Activity
1-Chloro-6-methylisoquinoline-3-carboxylic acid (C₁₁H₈ClNO₂) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₈ClNO₂
- Molecular Weight : 221.64 g/mol
- IUPAC Name : this compound
- CAS Number : 1782866-32-3
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Isoquinoline derivatives have been noted for their ability to inhibit tumor growth through various pathways, including the modulation of cell cycle progression.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be useful in treating conditions characterized by chronic inflammation. The compound's structure allows it to interact with inflammatory mediators.
Research Findings and Case Studies
A review of the literature reveals several key findings related to the biological activity of this compound:
Table 1: Summary of Biological Studies on this compound
Case Study Highlights
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent against certain cancers.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to downregulate the expression of inflammatory markers in macrophages. This study supports its use in managing inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Chloroisoquinoline | Lacks carboxylic acid group | Limited versatility |
| 6-Methylisoquinoline | Does not contain chlorine | Antimicrobial properties |
| 3-Carboxyisoquinoline | Similar structure without chlorine/methyl groups | Varies in reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
